molecular formula C13H8F3N3O6 B1434772 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid CAS No. 1823187-93-4

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid

Cat. No. B1434772
CAS RN: 1823187-93-4
M. Wt: 359.21 g/mol
InChI Key: JMZOITOUTANVBK-UHFFFAOYSA-N
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Description

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid (NOPPA) is a synthetic molecule that has been studied for its potential applications in medicinal chemistry and biochemistry. NOPPA is a novel compound with a unique structure, and its properties have been the focus of much research in recent years.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in the synthesis of various chemical structures. For instance, it can be used in reactions with alcohols, phenols, and amines to form carbamates and carbamides (Jakubkene, Stura, & Vainilavicius, 2004).
  • It is also significant in the synthesis of molecular structures such as 4-nitro derivatives, and its reaction with nitrous acid leads to the formation of different chemical compounds (Volkov et al., 2007).

Applications in Photoaffinity Labeling

  • Derivatives of this compound have been synthesized as a carbene precursor with a chromogenic group, which is useful in photoaffinity labeling. This allows for spectrophotometric detection of labeled products without relying on radioactive techniques, providing a safer alternative in biochemical research (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Antimicrobial Activity

Quantum Chemical Studies

  • Quantum chemical calculations have been performed on derivatives of this compound, providing insights into their electronic structures and reactivity, which is crucial for developing new chemical entities with desired properties (Mamarahmonov et al., 2014).

Hypolipidemic Activity

  • Some derivatives of this compound have shown significant antihyperlipidemic activity in vivo, suggesting potential applications in the treatment of disorders related to lipid metabolism (Mokale, Shete, Shaikh, & Shinde, 2012).

properties

IUPAC Name

2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O6/c14-13(15,16)10-4-11(20)18(6-17-10)9-3-7(25-5-12(21)22)1-2-8(9)19(23)24/h1-4,6H,5H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOITOUTANVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)N2C=NC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Reactant of Route 2
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Reactant of Route 3
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Reactant of Route 4
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2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Reactant of Route 6
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid

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